![molecular formula C11H14O3S2 B14200972 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-56-1](/img/structure/B14200972.png)
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C11H14O3S2 It is characterized by the presence of two hydroxyethylsulfanyl groups attached to the benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with hydroxyethylsulfanyl groups. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxyethylsulfanyl groups may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzoic acid: An oxidation product of the compound.
2,6-Bis[(2-hydroxyethyl)sulfanyl]benzyl alcohol: A reduction product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyethylsulfanyl groups and an aldehyde group in the same molecule
Propriétés
Numéro CAS |
918882-56-1 |
|---|---|
Formule moléculaire |
C11H14O3S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2,6-bis(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H14O3S2/c12-4-6-15-10-2-1-3-11(9(10)8-14)16-7-5-13/h1-3,8,12-13H,4-7H2 |
Clé InChI |
RAPPXGDQNWRISS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SCCO)C=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
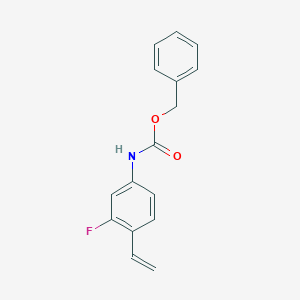
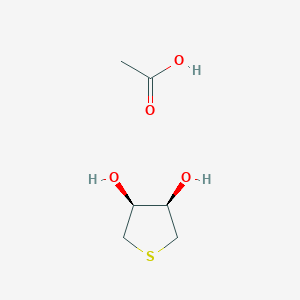
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
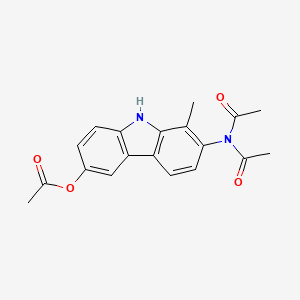
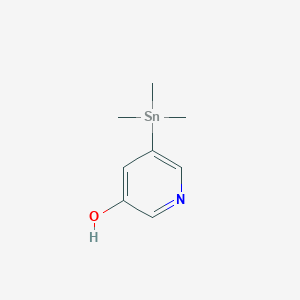
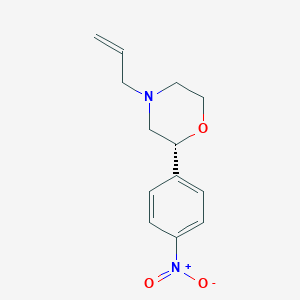
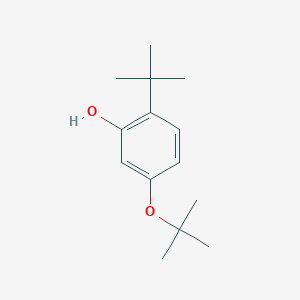
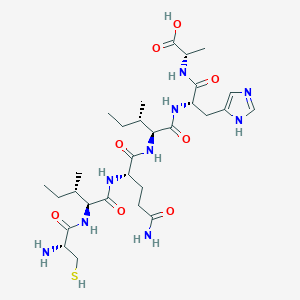


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
